molecular formula C11H13N3 B1195317 5'-Cyanonicotine CAS No. 42459-12-1

5'-Cyanonicotine

Cat. No.: B1195317
CAS No.: 42459-12-1
M. Wt: 187.24 g/mol
InChI Key: DUKKSGGNSSFORH-UHFFFAOYSA-N
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Description

5'-Cyanonicotine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.241 g/mol . It is also known by its CAS number 42459-12-1 . This compound features a pyrrolidine ring substituted with a nitrile group and a pyridine ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5'-Cyanonicotine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

5'-Cyanonicotine has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 5'-Cyanonicotine involves its interaction with specific molecular targets and pathways. The nitrile group can act as a ligand for metal ions, influencing various biochemical processes. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5'-Cyanonicotine is unique due to its combination of a pyrrolidine ring, a nitrile group, and a pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-methyl-5-pyridin-3-ylpyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-10(7-12)4-5-11(14)9-3-2-6-13-8-9/h2-3,6,8,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKSGGNSSFORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1C2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962503
Record name 1-Methyl-5-(pyridin-3-yl)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42459-12-1
Record name 5'-Cyanonicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042459121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5-(pyridin-3-yl)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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